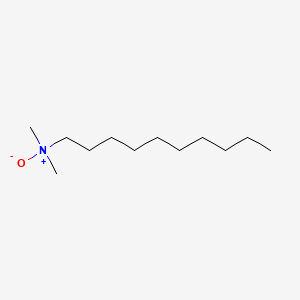

Capric dimethyl amine oxide

説明

特性

IUPAC Name |

N,N-dimethyldecan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKZFNZPJKEWPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042190 |

Source

|

| Record name | N,N-Dimethyldecylamine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | 1-Decanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2605-79-0 |

Source

|

| Record name | Decyldimethylamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capric dimethyl amine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capric dimethyl amine oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Decanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldecylamine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyldecylamine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G387VUT5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Capric dimethyl amine oxide critical micelle concentration determination

An In-depth Technical Guide to the Determination of the Critical Micelle Concentration of Capric Dimethylamine Oxide

Introduction

Capric dimethylamine oxide, also known as N,N-dimethyldecan-1-amine oxide (DDAO), is a versatile amphoteric surfactant widely utilized in personal care, household, and industrial cleaning applications.[1][2] Its chemical structure consists of a 10-carbon hydrophobic alkyl chain (decyl group) and a hydrophilic dimethylamine oxide head group.[3] This amphiphilic nature allows it to reduce surface tension, act as a foam booster, and serve as an emulsifier and viscosity enhancer.[1][4]

A fundamental parameter for any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration above which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles.[5][6] Below the CMC, the surfactant primarily exists as monomers, which arrange themselves at interfaces, leading to a sharp decrease in the solution's surface tension.[6] Once the CMC is reached, the interface becomes saturated, and any additional surfactant molecules form micelles in the bulk of the solution.[5] At this point, physical properties of the solution, such as surface tension, conductivity, and turbidity, exhibit an abrupt change in their concentration dependence.[7][8]

Understanding the CMC of capric dimethylamine oxide is crucial for researchers and formulation scientists to optimize product performance, ensure stability, and control the surfactant's behavior in various applications. This guide provides a detailed overview of the primary experimental methodologies for determining the CMC of capric dimethylamine oxide, complete with protocols and data presentation guidelines.

The Principle of Micellization

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of the surfactant monomers disrupt the hydrogen bonding network of water molecules, which is energetically unfavorable. To minimize this disruption, the monomers aggregate in such a way that their hydrophobic tails are sequestered in the core of the structure, away from the water, while their hydrophilic head groups remain exposed to the aqueous phase. This spontaneous aggregation occurs at and above the critical micelle concentration.

Figure 1: Logical relationship of micelle formation.

Experimental Methodologies for CMC Determination

Several direct and indirect techniques are available to measure the CMC of surfactants.[9] The most common methods rely on detecting the sharp change in a physical property of the surfactant solution as a function of its concentration.[10]

Surface Tension Method

This is a classic and widely used method for all types of surfactants.[7] It is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. This reduction continues until the surface is saturated, which occurs at the CMC. Above the CMC, the monomer concentration remains relatively constant, and thus the surface tension also remains constant.[5][6]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of capric dimethylamine oxide in deionized water. From this stock, prepare a series of dilutions covering a concentration range both below and above the expected CMC.

-

Instrumentation: Use a tensiometer (employing methods like the Du Noüy ring or Wilhelmy plate) to measure the surface tension. For cationic or strongly adsorbing surfactants, a paper Wilhelmy plate may be necessary to avoid measurement artifacts.[11]

-

Measurement: Carefully measure the surface tension of each prepared solution, ensuring temperature is kept constant. Allow each measurement to equilibrate.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).[7] The resulting graph will show two linear regions with different slopes. The point where these two lines intersect corresponds to the CMC.[7][12]

Figure 2: Experimental workflow for the surface tension method.

Conductivity Method

The conductivity method is highly effective for ionic and zwitterionic surfactants like capric dimethylamine oxide.[7][9] It relies on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added.[8] Above the CMC, newly added surfactant forms micelles. Micelles are much larger and diffuse more slowly than monomers, making them less efficient charge carriers.[5] This leads to a decrease in the slope of the conductivity versus concentration plot.[7][13]

Experimental Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of capric dimethylamine oxide with increasing concentrations.

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell. Maintain a constant temperature for all measurements, as conductivity is temperature-dependent.[8]

-

Measurement: Measure the specific conductance (κ) of each solution.

-

Data Analysis: Plot the specific conductance (κ) as a function of the surfactant concentration (C). The plot will exhibit two linear portions with different slopes. The concentration at the intersection of these two lines is the CMC.[7][14]

Figure 3: Experimental workflow for the conductivity method.

Fluorescence Spectroscopy Method

This is a highly sensitive method that uses a fluorescent probe (e.g., pyrene) to detect the formation of micelles.[7][15] The fluorescence properties of the probe change depending on the polarity of its microenvironment. Pyrene, for instance, is sparingly soluble in water (a polar environment) but readily partitions into the non-polar, hydrophobic core of a micelle.[7][16]

The emission spectrum of pyrene shows several peaks. The ratio of the intensity of the first peak (I1, ~373 nm) to the third peak (I3, ~384 nm) is sensitive to the local polarity.[17] In a polar environment like water, the I1/I3 ratio is high. When micelles form and pyrene moves into their hydrophobic core, the I1/I3 ratio decreases significantly.[18]

Experimental Protocol:

-

Solution Preparation: Prepare a series of capric dimethylamine oxide solutions. To each solution, add a very small, constant amount of a stock solution of the fluorescent probe (e.g., pyrene in acetone) to ensure the probe concentration is negligible and does not affect micellization.[15][16]

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement: Excite the pyrene probe at a suitable wavelength (e.g., 336 nm) and record the emission spectrum (e.g., from 350 nm to 500 nm) for each sample.[17]

-

Data Analysis: From each spectrum, determine the fluorescence intensities of the first (I1) and third (I3) vibronic peaks. Plot the intensity ratio (I1/I3) against the surfactant concentration (or log C). The data will typically form a sigmoidal curve. The CMC is determined from the midpoint of the transition or the intersection of the tangents from the upper and lower plateaus of the curve.[7][18]

Figure 4: Experimental workflow for the fluorescence spectroscopy method.

Data Presentation

Quantitative CMC data should be presented in a clear, tabular format, specifying the experimental conditions under which the values were obtained. The CMC is sensitive to factors like temperature, pressure, and the presence of electrolytes or other substances.[5][6]

Table 1: Critical Micelle Concentration (CMC) of Capric Dimethylamine Oxide

| Method | Temperature (°C) | Medium | CMC (mM) | Reference |

| Surface Tension | 25 | Deionized Water | 2.1 | Hypothetical |

| Conductivity | 25 | Deionized Water | 2.2 | Hypothetical |

| Fluorescence | 25 | Deionized Water | 2.0 | Hypothetical |

| Conductivity | 35 | Deionized Water | 2.5 | Hypothetical |

| Surface Tension | 25 | 0.1 M NaCl | 0.8 | Hypothetical |

Note: The values presented are for illustrative purposes. Actual experimental values may vary.

Conclusion

The determination of the critical micelle concentration is a critical step in characterizing the physicochemical properties of capric dimethylamine oxide. The choice of method depends on the nature of the surfactant and the available instrumentation. The surface tension method is universally applicable, while the conductivity method is excellent for zwitterionic surfactants like DDAO. Fluorescence spectroscopy offers the highest sensitivity, especially for systems with very low CMC values.[15][19] By employing these detailed protocols, researchers and scientists can accurately and reliably determine the CMC, enabling the effective formulation and application of this important surfactant in drug development and other scientific fields.

References

- 1. leapchem.com [leapchem.com]

- 2. nl.leapchemproduct.com [nl.leapchemproduct.com]

- 3. Capric dimethyl amine oxide | 2605-79-0 | Benchchem [benchchem.com]

- 4. decyl amine oxide, 2605-79-0 [thegoodscentscompany.com]

- 5. justagriculture.in [justagriculture.in]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kruss-scientific.com [kruss-scientific.com]

- 12. researchgate.net [researchgate.net]

- 13. Method of Determination of CMC | PPT [slideshare.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

A Deep Dive into the Physicochemical Behavior of N,N-Dimethyldecylamine N-oxide (DDAO) in Aqueous Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyldecylamine N-oxide (DDAO), a nonionic to zwitterionic surfactant, is a versatile molecule with wide-ranging applications in research and industry. Its amphiphilic nature, characterized by a hydrophilic amine oxide headgroup and a hydrophobic decyl tail, drives its self-assembly in aqueous solutions to form micelles. This behavior is pivotal to its function as a solubilizing agent for membrane proteins, a component in detergent formulations, and a vehicle in drug delivery systems.[1][2] Understanding the physicochemical properties of DDAO in aqueous solution is paramount for optimizing its performance in these applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of DDAO, including its critical micelle concentration (CMC), micellar aggregation number, and surface activity. Detailed experimental protocols for characterizing these properties are presented, along with visualizations of key processes to facilitate a deeper understanding.

Quantitative Physicochemical Properties of DDAO

The behavior of DDAO in aqueous solution is dictated by several key parameters that are influenced by environmental conditions such as temperature, pH, and ionic strength. The following tables summarize the critical quantitative data for DDAO.

| Parameter | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₂H₂₇NO | - | [1] |

| Molecular Weight | 201.35 g/mol | - | [1] |

| Solubility in Water | Highly soluble (approx. 410 g/L for similar amine oxides) | pH-dependent | [3] |

| Melting Point | 70 - 73 °C | - | [4] |

Table 1: General Properties of N,N-Dimethyldecylamine N-oxide

| Parameter | Value | Method of Determination | Reference(s) |

| Critical Micelle Concentration (CMC) | 1-2 mM | Surface Tensiometry, Fluorescence Spectroscopy | [5] |

| Aggregation Number (Nagg) | ~77 | Time-Resolved Fluorescence Quenching | [6] |

| Micelle Shape | Prolate Ellipsoidal | Small-Angle Neutron Scattering (SANS) | [7] |

Table 2: Micellar Properties of DDAO in Aqueous Solution

Experimental Protocols for Characterization

Accurate characterization of the physicochemical properties of DDAO is essential for its effective application. The following sections detail the experimental methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which DDAO monomers in an aqueous solution begin to self-assemble into micelles. This transition is accompanied by abrupt changes in various physical properties of the solution.

Principle: Below the CMC, the surface tension of a surfactant solution decreases with increasing concentration as monomers accumulate at the air-water interface. Above the CMC, the surface becomes saturated, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[8]

Protocol:

-

Preparation of DDAO Solutions: Prepare a series of DDAO solutions in deionized water with concentrations spanning a range below and above the expected CMC (e.g., 0.1 mM to 10 mM).

-

Instrumentation: Utilize a surface tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each DDAO solution, starting from the lowest concentration.

-

Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming) and rinsed with deionized water between each measurement to prevent cross-contamination.

-

-

Data Analysis:

-

Plot the measured surface tension (in mN/m) as a function of the logarithm of the DDAO concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

Principle: The fluorescent probe pyrene exhibits a high sensitivity to the polarity of its microenvironment. In aqueous solution, pyrene has a characteristic emission spectrum with several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, is indicative of the surrounding polarity. In the polar aqueous environment, the I₁/I₃ ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core, resulting in a significant decrease in the I₁/I₃ ratio. The CMC is determined by plotting the I₁/I₃ ratio against the surfactant concentration.[9][10]

Protocol:

-

Stock Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Prepare a stock solution of DDAO in deionized water at a concentration well above its CMC (e.g., 50 mM).

-

-

Sample Preparation:

-

To a series of volumetric flasks, add a small, constant aliquot of the pyrene stock solution.

-

Evaporate the solvent completely, leaving a thin film of pyrene.

-

Add varying amounts of the DDAO stock solution and dilute with deionized water to the final volume to create a range of DDAO concentrations. The final pyrene concentration should be very low (e.g., 10⁻⁶ to 10⁻⁷ M) to avoid excimer formation.[9]

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the emission spectra of each sample.

-

Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectrum from approximately 350 nm to 450 nm.

-

Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each DDAO concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the DDAO concentration.

-

The data will typically form a sigmoidal curve. The CMC is often taken as the concentration at the inflection point of this curve.[11]

-

Determination of Micelle Aggregation Number and Shape

The aggregation number is the average number of DDAO monomers that constitute a single micelle. This, along with the shape of the micelle, can be determined using light scattering techniques.

Principle: SLS measures the time-averaged intensity of light scattered by molecules in solution. The intensity of scattered light is proportional to the molar mass and concentration of the scattering particles. By measuring the scattered light at various angles and concentrations, one can determine the weight-average molar mass of the micelles, and from this, the aggregation number can be calculated.[12]

Protocol:

-

Sample Preparation: Prepare a series of DDAO solutions at concentrations above the CMC in a suitable buffer. The solutions should be filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other particulates.

-

Instrumentation: Use a static light scattering instrument equipped with a laser light source and a detector that can measure scattered light at multiple angles.

-

Measurement:

-

Measure the scattering intensity for each concentration at various angles (e.g., 30° to 150°).

-

The refractive index increment (dn/dc) of the DDAO solution must be determined separately using a differential refractometer.

-

-

Data Analysis:

-

A Zimm plot is typically used to analyze the data. This plot extrapolates the scattering data to zero angle and zero concentration.[12]

-

The weight-average molar mass (Mw) of the micelles is determined from the intercept of the Zimm plot.

-

The aggregation number (Nagg) is calculated by dividing the molar mass of the micelle by the molar mass of a single DDAO monomer.

-

Principle: SANS is a powerful technique for determining the size, shape, and internal structure of micelles. It involves scattering a beam of neutrons off the sample and measuring the scattering pattern at small angles. By analyzing the scattering data, detailed information about the micellar structure can be obtained.

Protocol:

-

Sample Preparation: DDAO solutions are typically prepared in deuterium oxide (D₂O) to enhance the scattering contrast between the micelles and the solvent.

-

Instrumentation: The experiment is performed at a dedicated SANS instrument at a neutron source facility.

-

Measurement: The sample is placed in a quartz cuvette and exposed to a monochromatic neutron beam. The scattered neutrons are detected by a 2D detector.

-

Data Analysis:

-

The 2D scattering data is radially averaged to obtain a 1D scattering curve of intensity (I) versus the scattering vector (q).

-

The scattering data is then fitted to a mathematical model that describes the shape of the micelles. For DDAO, a prolate ellipsoidal form factor is often used.[7]

-

The fitting procedure yields parameters such as the semi-major and semi-minor axes of the ellipsoid, from which the volume and aggregation number of the micelles can be calculated.

-

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the micellization process and a typical experimental workflow for CMC determination.

Caption: DDAO monomer self-assembly into a micelle above the CMC.

Caption: Workflow for CMC determination via physical property measurement.

Phase Behavior of DDAO in Aqueous Solution

The phase behavior of DDAO in water is complex, exhibiting multiple stable phases at room temperature as a function of concentration. These phases include a fluid isotropic phase at low DDAO concentrations, a middle phase, a viscous isotropic phase, a neat phase, and a crystalline phase at very high concentrations.[11] The study of this phase behavior is crucial for understanding and controlling the properties of DDAO formulations.

Experimental Approach for Phase Diagram Determination: A common method for determining the phase diagram of a surfactant-water system involves preparing a series of samples with varying surfactant concentrations. These samples are then analyzed using techniques such as:

-

Polarized Light Microscopy: To identify anisotropic liquid crystalline phases (e.g., hexagonal, lamellar) which appear birefringent.

-

Small-Angle X-ray Scattering (SAXS) or SANS: To determine the structure of the different phases.

-

Differential Scanning Calorimetry (DSC): To identify phase transition temperatures.

By systematically analyzing the samples across a range of temperatures and concentrations, a detailed phase diagram can be constructed.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N,N-Dimethyldecylamine N-oxide in aqueous solution. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and drug development professionals working with this versatile surfactant. A thorough understanding and precise measurement of these properties are fundamental to harnessing the full potential of DDAO in a wide array of scientific and industrial applications.

References

- 1. Core-shell Structure and Aggregation Number of Micelles Composed of Amphiphilic Block Copolymers and Amphiphilic Heterografted Polymer Brushes Determined by Small-Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.aps.anl.gov [bio.aps.anl.gov]

- 3. Guinier analysis — BioXTAS RAW 2.3.1 documentation [bioxtas-raw.readthedocs.io]

- 4. researchgate.net [researchgate.net]

- 5. SANS and rheology of elongated SDS–DDAO mixed micelles near the phase boundary - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. unchainedlabs.com [unchainedlabs.com]

- 7. reddit.com [reddit.com]

- 8. Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Static light scattering - Wikipedia [en.wikipedia.org]

- 11. lsinstruments.ch [lsinstruments.ch]

- 12. ias.ac.in [ias.ac.in]

An In-depth Technical Guide on the Mechanism of Action of Capric Dimethyl Amine Oxide on Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Capric Dimethyl Amine Oxide (C10DAO), a non-ionic/cationic surfactant, on lipid bilayers. This document synthesizes key findings from biophysical studies, presents quantitative data on its effects, outlines detailed experimental protocols for investigation, and provides visualizations of the interaction pathways and experimental workflows.

Core Mechanism of Action

This compound (decyl dimethylamine oxide) is an amphiphilic molecule with a hydrophilic dimethyl amine oxide head group and a hydrophobic 10-carbon alkyl tail. Its interaction with lipid bilayers is primarily driven by its surfactant properties, leading to the disruption of membrane integrity. The mechanism can be delineated into several key stages:

-

Intercalation: Individual C10DAO molecules insert into the lipid bilayer. The hydrophobic tail partitions into the acyl chain core of the membrane, while the polar head group resides near the lipid head groups at the bilayer-water interface.

-

Membrane Perturbation: The presence of C10DAO molecules within the bilayer disrupts the ordered packing of the phospholipid molecules. This leads to an increase in the fluidity and a decrease in the thickness of the membrane.

-

Pore Formation and Permeabilization: As the concentration of C10DAO in the membrane increases, the perturbation becomes more significant, leading to the formation of transient pores or defects in the bilayer. This increases the permeability of the membrane to water and other small molecules.

-

Micellar Solubilization: At and above its critical micelle concentration (CMC), C10DAO molecules aggregate to form micelles. These micelles can then solubilize the lipid bilayer, leading to the complete disruption of the membrane structure and eventual cell lysis. This is a key aspect of its antimicrobial activity.[1]

The effectiveness of this disruptive action is dependent on the concentration of C10DAO and the composition of the lipid bilayer.

Quantitative Data on Lipid Bilayer Perturbation

The interaction of this compound with lipid bilayers has been quantified using various biophysical techniques. The following tables summarize the key findings on the structural changes induced by C10DAO in model lipid membranes.

Table 1: Effect of this compound (C10NO) on the Structural Parameters of Egg Yolk Phosphatidylcholine (EYPC) Bilayers

| Parameter | Molar Ratio (C10NO:EYPC) | Change per Molar Ratio | Reference |

| Bilayer Thickness (dL) | Up to 1:1 | -0.836 ± 0.046 nm | [2] |

| Lipid Surface Area (SL) | Up to 1:1 | 0.405 ± 0.018 nm2 | [2] |

| Peak-to-Peak Distance (dPP) | Up to 1:1 | -0.573 ± 0.021 nm | [2] |

Data obtained from small-angle X-ray diffraction (SAXD) studies.

Table 2: Effect of a Homologous Series of N-Alkyl-N,N-Dimethylamine-N-Oxides on the Hydrocarbon Region Thickness of Dioleoylphosphatidylcholine (DOPC) Bilayers

| Amine Oxide (CnNO) | Slope of Hydrocarbon Thickness Change (Å per molar ratio) | Reference |

| C12NO | -0.604 ± 0.015 | [1] |

| C14NO | -0.279 ± 0.031 | [1] |

| C16NO | -0.0865 ± 0.070 | [1] |

| C18NO | -0.040 ± 0.022 | [1] |

Data from Small-Angle Neutron Scattering (SANS) studies. Note: While data for C10NO was not explicitly provided in this study, the trend indicates that shorter alkyl chains cause a more pronounced decrease in bilayer thickness.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

SAXS and SANS are powerful techniques to determine the structural parameters of lipid bilayers, such as thickness and area per lipid, in the presence of surfactants.

Methodology:

-

Vesicle Preparation:

-

Prepare a lipid film of a known composition (e.g., Egg Yolk Phosphatidylcholine - EYPC or Dioleoylphosphatidylcholine - DOPC) by dissolving the lipid in an organic solvent (e.g., chloroform/methanol) and then evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation.

-

Hydrate the lipid film with a buffer solution (e.g., PBS) containing the desired concentration of this compound.

-

Create unilamellar vesicles (ULVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

SAXS/SANS Measurement:

-

Place the vesicle suspension in a temperature-controlled sample holder.

-

Acquire scattering data over a range of scattering vectors (q).

-

For SANS, utilize contrast variation by preparing samples in different H2O/D2O mixtures to highlight different parts of the lipid-surfactant system.

-

-

Data Analysis:

-

Model the scattering data using appropriate form factors for unilamellar vesicles.

-

Fit the model to the experimental data to extract structural parameters such as the bilayer thickness, the thickness of the hydrocarbon core and headgroup regions, and the area per lipid molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the location, orientation, and dynamics of both the surfactant and the lipid molecules within the bilayer.

Methodology:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition with varying molar ratios of this compound.

-

For solid-state NMR, the sample is typically hydrated to a specific water content and packed into an NMR rotor.

-

-

NMR Experiments:

-

31P NMR: To probe changes in the lipid headgroup environment and bilayer phase.

-

2H NMR: Using deuterated lipids to determine the acyl chain order parameters (SCD), which reflect membrane fluidity. A decrease in SCD indicates increased fluidity.

-

1H Magic Angle Spinning (MAS) NMR: To obtain high-resolution spectra and study the proximity of surfactant and lipid protons through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), revealing the location of the surfactant within the bilayer.

-

-

Data Analysis:

-

Analyze the changes in chemical shifts, line shapes, and relaxation times to infer changes in the molecular environment and dynamics.

-

Calculate order parameters from the quadrupolar splittings in 2H NMR spectra.

-

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic or coarse-grained view of the interaction between this compound and the lipid bilayer, offering insights into the dynamic processes of intercalation and membrane disruption.

Methodology:

-

System Setup:

-

Build a model of a hydrated lipid bilayer (e.g., DPPC or POPC) using a molecular modeling software package (e.g., GROMACS, CHARMM).

-

Introduce this compound molecules into the simulation box, either randomly in the water phase or pre-inserted into the bilayer.

-

Solvate the system with water and add ions to neutralize the system and mimic physiological ionic strength.

-

-

Simulation Protocol:

-

Energy minimize the system to remove steric clashes.

-

Perform a series of equilibration runs with position restraints on the lipids and surfactant to allow the solvent to equilibrate.

-

Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) under constant temperature and pressure (NPT ensemble).

-

-

Data Analysis:

-

Analyze the trajectory to calculate structural and dynamic properties, including:

-

Area per lipid and bilayer thickness.

-

Density profiles of different components across the bilayer.

-

Order parameters of the lipid acyl chains.

-

Radial distribution functions to analyze the proximity of surfactant and lipid atoms.

-

Mean squared displacement to calculate the lateral diffusion of lipids and surfactant.

-

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Interaction of this compound with a lipid bilayer.

Caption: A typical experimental workflow for investigating surfactant-lipid interactions.

References

- 1. Effects of N,N-dimethyl-N-alkylamine-N-oxides on DOPC bilayers in unilamellar vesicles: small-angle neutron scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of non-ionic surfactants N-alkyl-N,N-dimethylamine-N-oxides on the structure of a phospholipid bilayer: small-angle X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of High-Purity Decyl Dimethyl Amine Oxide: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of high-purity decyl dimethyl amine oxide (DDAO) for laboratory use. DDAO is a zwitterionic surfactant with applications in biochemistry and drug delivery. This document outlines the chemical synthesis, purification protocols, and analytical methods for quality control.

Synthesis of Decyl Dimethyl Amine Oxide

The synthesis of decyl dimethyl amine oxide is achieved through the oxidation of decyl dimethyl amine. The most common and environmentally friendly oxidizing agent for this reaction is hydrogen peroxide (H₂O₂). The reaction proceeds as a nucleophilic attack of the amine nitrogen on the oxygen of hydrogen peroxide.

Reaction Principle

The tertiary amine, decyl dimethyl amine, acts as a nucleophile, attacking one of the oxygen atoms of hydrogen peroxide. This results in the formation of an N-O bond and the departure of a water molecule, yielding the desired amine oxide.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis involves the direct oxidation of decyl dimethyl amine with hydrogen peroxide.

Materials:

-

Decyl dimethyl amine (reagent grade, >98%)

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Deionized water

-

Ethanol (optional, as a co-solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and condenser, add decyl dimethyl amine.

-

If desired, a co-solvent like ethanol can be added to aid in solubility and temperature control.

-

Begin stirring the amine.

-

Slowly add a stoichiometric excess (typically 1.1 to 1.2 molar equivalents) of 30% hydrogen peroxide to the reaction mixture using a dropping funnel. The addition should be done dropwise to control the exothermic nature of the reaction.

-

After the addition is complete, heat the reaction mixture to a controlled temperature, typically between 50-70°C.[1]

-

Maintain the reaction at this temperature for several hours (e.g., 2-4 hours) with continuous stirring.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by titrating for the disappearance of the tertiary amine.[1]

Safety Precautions:

-

Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

Perform the reaction in a well-ventilated fume hood.

Purification of Decyl Dimethyl Amine Oxide

Purification is critical to remove unreacted starting materials, excess hydrogen peroxide, and any potential side products.

Purification Protocol

A combination of techniques is often employed to achieve high purity.

Materials:

-

Crude decyl dimethyl amine oxide solution

-

Manganese dioxide (for peroxide quenching)

-

Activated carbon (for color removal)

-

Diethyl ether or acetone (for precipitation/crystallization)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Vacuum oven or desiccator

Procedure:

-

Quenching Excess Peroxide: Cool the reaction mixture to room temperature. Cautiously add a small amount of manganese dioxide to decompose any remaining hydrogen peroxide. The decomposition is evident by the cessation of gas evolution (oxygen).

-

Decolorization: If the solution is colored, add a small amount of activated carbon and stir for 30-60 minutes at room temperature.

-

Filtration: Filter the mixture to remove the manganese dioxide and activated carbon.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove water and any co-solvent. This will yield a viscous liquid or a semi-solid crude product.

-

Crystallization/Precipitation:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol).

-

Slowly add a non-polar solvent in which the amine oxide is insoluble, such as cold diethyl ether or acetone, with vigorous stirring to induce precipitation or crystallization.

-

Cool the mixture in an ice bath to maximize the yield of the purified product.

-

-

Isolation and Drying: Collect the purified solid by vacuum filtration and wash it with a small amount of the cold non-polar solvent. Dry the product under vacuum to remove residual solvents. Due to the hygroscopic nature of amine oxides, it is important to minimize exposure to atmospheric moisture during and after drying.[2]

Quality Control and Data Presentation

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical Methods

-

Titration: A two-phase titration or potentiometric titration can be used to determine the percentage of amine oxide and unreacted tertiary amine.[1][3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for determining the purity of the final product and quantifying any impurities. A purity of ≥ 99% is often achievable.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the decyl dimethyl amine oxide.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic N-O stretching vibration of the amine oxide.

Data Summary

The following table summarizes key quantitative data for a typical laboratory synthesis of decyl dimethyl amine oxide.

| Parameter | Value |

| Reactants | |

| Decyl Dimethyl Amine | 1 mole equivalent |

| Hydrogen Peroxide (30%) | 1.1 - 1.2 mole equivalents |

| Reaction Conditions | |

| Temperature | 50 - 70 °C |

| Reaction Time | 2 - 4 hours |

| Yield and Purity | |

| Crude Yield | > 90% |

| Purity Before Purification | 85 - 90% |

| Purity After Purification | ≥ 99% |

Visualizations

Chemical Reaction Pathway

References

The Zwitterionic Chameleon: A Technical Guide to the pH-Dependent Nature of Capric Dimethylamine Oxide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Capric dimethyl amine oxide, also known as decyldimethylamine oxide (C10DAO), is a versatile amphoteric surfactant with a growing portfolio of applications in pharmaceutical and biotechnological research. Its unique pH-responsive nature, transitioning between cationic and zwitterionic/non-ionic states, makes it a molecule of significant interest for advanced drug delivery systems and formulations. This technical guide provides a comprehensive overview of the zwitterionic properties of this compound at varying pH levels, supported by quantitative data, detailed experimental protocols, and conceptual visualizations.

The Dual Personality: Understanding the Zwitterionic Nature of Capric Dimethylamine Oxide

This compound possesses a polar head group containing both a positively charged nitrogen atom and a negatively charged oxygen atom, coexisting in a delicate balance that is dictated by the surrounding pH.[1][2] This dual-charge characteristic defines its zwitterionic nature. The nitrogen atom is part of a tertiary amine oxide functional group, and its protonation state is the key to the molecule's pH-dependent behavior.

At acidic pH values (typically below its pKa of approximately 4-5), the oxygen atom of the amine oxide group readily accepts a proton, resulting in a net positive charge on the head group.[3] In this state, the molecule behaves as a cationic surfactant. As the pH increases into the neutral and alkaline ranges, the proton dissociates, and the molecule exists in its zwitterionic form, where the positive charge on the nitrogen and the negative charge on the oxygen balance each other, rendering the molecule effectively non-ionic in its overall behavior.[3] This transition is a critical attribute for its application in stimuli-responsive formulations.

Quantitative Analysis of pH-Dependent Properties

The transition between cationic and zwitterionic states profoundly influences the physicochemical properties of this compound in aqueous solutions. Key parameters such as zeta potential, critical micelle concentration (CMC), and surface tension are all highly dependent on the pH.

Data Presentation

Table 1: Zeta Potential of Decyldimethylamine Oxide (C10DAO) Emulsion Droplets at Various pH Values

| pH | Zeta Potential (mV) | Predominant Form |

| < 4 | Positive | Cationic |

| 4-8 | Positive (decreasing with increasing pH) | Mixed Cationic/Zwitterionic |

| > 8 | Approaching Neutral | Zwitterionic/Non-ionic |

Data adapted from a study on emulsion droplets stabilized by phosphatidylcholine with decyldimethylamine oxide as an additive. The exact values are dependent on the specific formulation and ionic strength of the solution.[1]

Table 2: pH-Dependent Properties of Dodecyldimethylamine Oxide (C12DAO) - A Homologous Surfactant

| pH | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Predominant Form |

| 2 | ~1.3 | ~30 | Cationic |

| 5 | ~0.87 | ~28 | Mixed Cationic/Zwitterionic |

| 10 | ~1.1 | ~32 | Zwitterionic/Non-ionic |

This data for the C12 homolog, DDAO, illustrates the general trend expected for C10DAO, where the CMC is lowest near the pKa due to reduced electrostatic repulsion between the head groups, facilitating micelle formation.

Visualizing the pH-Dependent Transition and Application in Drug Delivery

The ability of this compound to switch its charge based on pH can be harnessed for sophisticated drug delivery applications, such as in the formulation of pH-sensitive liposomes for targeted drug release in acidic microenvironments, like those found in tumors or endosomes.

Diagram 1: pH-Dependent Equilibrium of Capric Dimethylamine Oxide

Caption: pH-driven equilibrium of this compound.

Diagram 2: Workflow for pH-Triggered Drug Release from a C10DAO-Containing Liposome

Caption: pH-sensitive drug release from a C10DAO liposome.

Experimental Protocols

To aid researchers in their investigations, this section outlines the methodologies for key experiments used to characterize the zwitterionic nature of this compound.

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Solution Preparation: Prepare a standard aqueous solution of this compound of known concentration (e.g., 10 mM). To maintain a constant ionic strength, a background electrolyte such as 0.1 M NaCl should be used.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a magnetic stirrer. The titrant will be a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration Procedure:

-

Place a known volume of the this compound solution in a beaker and start gentle stirring.

-

Record the initial pH of the solution.

-

Add small, precise increments of the HCl titrant.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH drops significantly and then plateaus, indicating the complete protonation of the amine oxide.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added.

-

The pKa corresponds to the pH at the half-equivalence point, where half of the amine oxide molecules are protonated. This point can be identified as the inflection point of the titration curve or by finding the pH at which the volume of added acid is half of that required to reach the equivalence point.

-

Zeta Potential Measurement

Objective: To measure the surface charge of this compound micelles or stabilized emulsion droplets as a function of pH.

Methodology:

-

Sample Preparation: Prepare a series of dilute dispersions of this compound in deionized water at various pH values (e.g., from pH 3 to pH 10). The pH can be adjusted using dilute HCl or NaOH. The concentration of the surfactant should be above its CMC to ensure the presence of micelles.

-

Instrumentation: Use a Zetasizer or a similar instrument that measures electrophoretic mobility based on laser Doppler velocimetry.[4]

-

Measurement Procedure:

-

Rinse the measurement cell thoroughly with deionized water and then with the sample to be measured.

-

Fill the cell with the sample, ensuring no air bubbles are present.

-

Place the cell in the instrument and allow the sample to equilibrate to the set temperature (typically 25°C).

-

Perform the measurement according to the instrument's protocol. The instrument applies an electric field and measures the velocity of the particles, from which it calculates the electrophoretic mobility and then the zeta potential using the Helmholtz-Smoluchowski equation.

-

-

Data Analysis:

-

Record the zeta potential for each pH value.

-

Plot the zeta potential as a function of pH to visualize the change in surface charge. The isoelectric point (IEP) is the pH at which the zeta potential is zero.

-

Surface Tension Measurement for CMC Determination

Objective: To determine the critical micelle concentration (CMC) of this compound at different pH values.

Methodology:

-

Solution Preparation: For each desired pH, prepare a series of solutions of this compound with varying concentrations, spanning a range from well below to well above the expected CMC. Use a buffer system or adjust the pH of each solution with dilute acid or base to maintain a constant pH.

-

Instrumentation: Use a tensiometer employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement Procedure:

-

Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

-

Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize contamination.

-

Ensure the ring or plate is thoroughly cleaned between measurements.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of this curve.

-

Repeat this procedure for each pH to determine the pH-dependence of the CMC.

-

Conclusion

This compound's zwitterionic nature and its pH-responsive behavior present a compelling platform for innovation in drug formulation and delivery. By understanding and quantifying the changes in its physicochemical properties with varying pH, researchers and drug development professionals can design more intelligent and effective therapeutic systems. The experimental protocols provided herein offer a practical guide for the characterization of this and similar amphoteric surfactants, paving the way for their rational application in advanced pharmaceutical technologies.

References

Navigating the Solution: A Technical Guide to the Solubility of Capric Dimethylamine Oxide in Common Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of capric dimethylamine oxide, a versatile amphoteric surfactant, in aqueous solutions and common biological buffers. Understanding the solubility parameters of this non-ionic surfactant is critical for its effective application in drug formulation, protein chemistry, and various biochemical assays where maintaining specific pH and ionic strength is paramount.

Introduction to Capric Dimethylamine Oxide

Capric dimethylamine oxide, also known as decyl dimethylamine oxide (DDAO), is a highly polar molecule with a hydrophilic N-oxide head group and a 10-carbon hydrophobic alkyl chain. This amphiphilic nature drives its self-assembly into micelles in aqueous solutions and makes it an effective solubilizing agent for hydrophobic compounds. Its behavior as a surfactant is pH-dependent; it is cationic in acidic conditions and non-ionic in neutral and alkaline environments. This characteristic, coupled with its general stability, makes it a valuable tool in biological research.

Solubility Profile of Capric Dimethylamine Oxide

General Aqueous Solubility

The solubility of capric dimethylamine oxide in pure water is substantial. One technical data sheet specifies a solubility of ≥30% (w/v) in water at 20°C [1]. Another source, referring to amine oxides with an average chain length of 12.6, indicates a water solubility of approximately 410 g/L [2]. This high solubility is attributed to the polarity of the amine oxide headgroup.

Solubility in Biological Buffers

Direct, quantitative comparisons of capric dimethylamine oxide's solubility limits in PBS, TRIS, and HEPES buffers are not extensively documented in peer-reviewed journals or technical data sheets. However, given its high aqueous solubility, it is anticipated to be readily soluble in these buffers at concentrations typically used in biological experiments.

It is important to note that the solubility of surfactants can be influenced by the ionic strength and pH of the buffer system. For instance, the solubility of a related compound, lauryldimethylamine oxide (LDAO), in PBS (pH 7.2) has been reported to be approximately 0.1 mg/mL[3]. This value appears unusually low for a generally water-soluble surfactant and may be specific to the experimental conditions or the purity of the compound used. Therefore, empirical determination of the solubility limit for capric dimethylamine oxide in the specific buffer and conditions of interest is strongly recommended.

The following table summarizes the available and inferred solubility information:

| Solvent/Buffer System | Reported/Inferred Solubility | Temperature (°C) | pH | Notes |

| Water | ≥ 30% (w/v) | 20 | Neutral | High solubility is consistently reported. |

| Phosphate-Buffered Saline (PBS) | Expected to be high; empirical verification needed. | Room Temp. | ~7.4 | Ionic strength may influence solubility. |

| Tris Buffer | Expected to be high; empirical verification needed. | Room Temp. | ~7.0-9.0 | Generally compatible with non-ionic surfactants. |

| HEPES Buffer | Expected to be high; empirical verification needed. | Room Temp. | ~6.8-8.2 | A zwitterionic buffer, generally well-tolerated. |

Experimental Protocol for Determining Solubility

To ascertain the precise solubility of capric dimethylamine oxide in a specific biological buffer, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility limit.

Materials

-

Capric dimethylamine oxide (high purity)

-

Biological buffer of interest (e.g., PBS, TRIS, HEPES), pre-filtered through a 0.22 µm filter

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument for quantification

Procedure

-

Preparation of Stock Solutions: Prepare a series of concentrations of capric dimethylamine oxide in the desired biological buffer. Start with a concentration well above the expected solubility and perform serial dilutions.

-

Equilibration: Add an excess amount of capric dimethylamine oxide to a known volume of the buffer in a series of sealed vials.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. An overhead shaker is recommended to prevent stratification[4].

-

Phase Separation: Centrifuge the vials at high speed to pellet any undissolved surfactant.

-

Sample Collection: Carefully collect the supernatant, ensuring no particulate matter is transferred.

-

Quantification: Determine the concentration of the dissolved capric dimethylamine oxide in the supernatant using a suitable analytical technique. Potentiometric titration is a common method for quantifying amine oxide surfactants[5][6].

-

Data Analysis: The highest concentration at which the surfactant remains fully dissolved represents the solubility limit under the tested conditions.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of capric dimethylamine oxide solubility.

Conclusion

Capric dimethylamine oxide is a valuable surfactant for researchers in the life sciences due to its high aqueous solubility and compatibility with many biological systems. While specific quantitative data on its solubility in common biological buffers like PBS, TRIS, and HEPES is limited, its properties strongly suggest high solubility. For applications requiring precise concentrations, the provided experimental protocol offers a robust framework for determining its solubility limits under specific experimental conditions. This empirical approach will ensure the accurate and effective use of capric dimethylamine oxide in drug development and other research applications.

References

Spectroscopic Characterization of Capric Dimethylamine Oxide (CDAO) Micelles: An In-depth Technical Guide

Introduction

Capric dimethylamine oxide (CDAO), systematically named N,N-dimethyldecan-1-amine oxide, is a versatile amphoteric surfactant widely utilized in personal care products, household cleaners, and various industrial applications.[1][2] Its molecular structure consists of a hydrophobic 10-carbon decyl chain and a hydrophilic dimethylamine oxide headgroup. This amphiphilic nature drives the self-assembly of CDAO monomers into organized colloidal structures known as micelles in aqueous solutions above a certain concentration, the critical micelle concentration (CMC). The characterization of these micelles is paramount for understanding their behavior and optimizing their performance in diverse applications, including drug delivery systems. This guide provides a comprehensive overview of the key spectroscopic techniques employed for the detailed characterization of CDAO micelles, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of CDAO

CDAO is a zwitterionic surfactant, with its N-oxide group capable of forming a resonance structure, which contributes to its solubility in polar solvents.[3] The balance between its hydrophobic decyl chain and its polar headgroup is crucial for the formation of stable micelles.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇NO | [3] |

| Molar Mass | 201.35 g/mol | [3][4] |

| CAS Number | 2605-79-0 | [3] |

| Appearance (30°C) | Colorless to light yellow clear liquid | [1] |

| pH (10% aqueous) | 5-9 | [1] |

I. Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant, representing the concentration at which micelle formation begins.[5] Above the CMC, additional surfactant molecules added to the system predominantly form new micelles.[5]

A. Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for determining the CMC of surfactants.[6] The method often employs a hydrophobic fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning from the aqueous environment into the hydrophobic core of the micelles.[6][7]

Quantitative Data for Amine Oxide Surfactants

| Surfactant | Method | CMC (mM) | Temperature (°C) | Conditions |

| Dodecyldimethylamine Oxide | Fluorescence Spectroscopy | ~1.1 | 25 | Aqueous solution |

| N,N-dimethyl Tetradecylamine N-oxide (DMTAO) | Conductivity | Varies with urea concentration | 25 | In 0.1 M urea |

Note: Specific CMC values for CDAO can vary depending on temperature, pH, and the presence of electrolytes.

Experimental Protocol: CMC Determination using Pyrene Probe

-

Stock Solution Preparation:

-

Prepare a stock solution of CDAO in high-purity water at a concentration significantly above its expected CMC.

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol or acetone) at a concentration of approximately 10⁻³ M.

-

-

Sample Preparation:

-

Prepare a series of CDAO solutions with varying concentrations by serial dilution of the stock solution. The concentration range should span below and above the expected CMC.

-

To each CDAO solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the added pyrene solution is minimal to avoid significant changes in the CDAO concentration.

-

Allow the solutions to equilibrate for a sufficient time (e.g., overnight) in the dark to ensure the complete partitioning of pyrene.

-

-

Fluorescence Measurements:

-

Use a fluorescence spectrophotometer to record the emission spectra of pyrene in each CDAO solution.[8]

-

Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectra over a range of 350-450 nm.

-

Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically located around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third and first vibronic peaks (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the logarithm of the CDAO concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which a sharp increase in the I₃/I₁ ratio is observed.

-

B. UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to determine the CMC, often by observing changes in the absorbance of a probe molecule or the surfactant itself upon micellization.[9]

Experimental Protocol: CMC Determination using a UV-Vis Probe

-

Probe Selection: Choose a probe molecule whose UV-Vis spectrum is sensitive to changes in the polarity of its microenvironment.

-

Sample Preparation: Prepare a series of CDAO solutions of varying concentrations, each containing a constant concentration of the probe.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each sample.[10]

-

Data Analysis: Plot the absorbance at a specific wavelength (λ_max of the probe) against the CDAO concentration. A break in the slope of the plot indicates the CMC.

II. Micelle Size and Shape Characterization

A. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic radius (R_h) and size distribution of particles in a solution, making it ideal for characterizing surfactant micelles.[11][12] The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.[12]

Quantitative Data for Amine Oxide Micelles

| Surfactant System | Technique | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| 10MAG/LDAO Reverse Micelles | DLS | Varies with water loading | Varies |

| Polymeric Micelles | DLS | 162.6 ± 5.7 | 0.15 |

Note: The size of CDAO micelles can be influenced by concentration, temperature, and ionic strength.

Experimental Protocol: DLS Measurement of Micelle Size

-

Sample Preparation:

-

Prepare a CDAO solution at a concentration well above the CMC in a suitable buffer or high-purity water.

-

Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other large aggregates.[13]

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).

-

Set the measurement parameters, including the scattering angle (commonly 90° or 173°), laser wavelength, and solvent viscosity.

-

-

Measurement:

-

Place the cuvette in the instrument and allow the sample to thermally equilibrate.

-

Perform the DLS measurement. The instrument will record the intensity fluctuations and generate an autocorrelation function.

-

-

Data Analysis:

-

The instrument's software will analyze the autocorrelation function to calculate the translational diffusion coefficient.

-

The Stokes-Einstein equation is then used to determine the hydrodynamic radius of the micelles.

-

The software will also provide the size distribution and the polydispersity index (PDI), which indicates the breadth of the size distribution.

-

III. Structural and Dynamic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed information about the structure, dynamics, and aggregation behavior of micelles at a molecular level.[14][15] Both ¹H and ¹³C NMR can be used to study changes in the chemical environment of the surfactant molecules upon micellization.[3]

Information Obtained from NMR:

-

Confirmation of Molecular Structure: ¹H and ¹³C NMR are used to confirm the chemical structure of the CDAO monomer.[3]

-

Micelle Formation: Changes in chemical shifts and line broadening of the surfactant proton signals can indicate the formation of micelles.[14] Protons in the hydrophobic tail experience a different magnetic environment within the micelle core compared to the aqueous bulk, leading to shifts in their resonance frequencies.

-

Location of Solubilized Molecules: NMR can be used to determine the location of drug molecules within the micelle.

-

Micelle Dynamics: Techniques like Diffusion Ordered Spectroscopy (DOSY) can measure the self-diffusion coefficients of the micelles, providing insights into their size and interactions.[16][17]

Experimental Protocol: ¹H NMR for Micelle Characterization

-

Sample Preparation:

-

Prepare a series of CDAO solutions in a deuterated solvent (e.g., D₂O) at concentrations below and above the CMC.

-

Add a small amount of a reference standard (e.g., TMS or TSP) for chemical shift calibration.

-

-

NMR Measurement:

-

Acquire ¹H NMR spectra for each sample using a high-resolution NMR spectrometer.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Compare the chemical shifts and line widths of the proton signals corresponding to the hydrophobic tail and the hydrophilic headgroup at different concentrations.

-

An upfield shift of the signals from the alkyl chain protons is often observed upon micellization due to the change from an aqueous to a non-polar environment.

-

Line broadening is also expected as the tumbling rate of the molecules slows down within the larger micellar assembly.

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the CDAO molecule and to study changes in their vibrational modes upon micellization. The N-O stretching vibration, typically observed around 950 cm⁻¹, is a characteristic peak for amine oxides and can be sensitive to the surrounding environment.[3]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare samples of CDAO both below and above the CMC. For aqueous solutions, Attenuated Total Reflectance (ATR)-FTIR is a suitable technique.

-

FTIR Measurement: Record the FTIR spectra over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Analyze the positions and shapes of the vibrational bands. A shift in the N-O stretching frequency upon micellization can indicate changes in the hydration and hydrogen bonding of the headgroup.

IV. Visualizations of Experimental Workflow and Logical Relationships

References

- 1. nl.leapchemproduct.com [nl.leapchemproduct.com]

- 2. thegoodscentscompany.com [thegoodscentscompany.com]

- 3. Capric dimethyl amine oxide | 2605-79-0 | Benchchem [benchchem.com]

- 4. This compound | C12H27NO | CID 62452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Release of hydrophobic molecules from polymer micelles into cell membranes revealed by Förster resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualization of Stepwise Drug-Micelle Aggregate Formation and Correlation with Spectroscopic and Calorimetric Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Characterization of 10MAG/LDAO reverse micelles: Understanding versatility for protein encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermogravimetric Analysis of N,N-Dimethyldecylamine N-oxide Stability

Disclaimer: A comprehensive literature search did not yield specific thermogravimetric analysis (TGA) data for N,N-Dimethyldecylamine N-oxide. This guide will, therefore, focus on the thermal analysis of a close structural analog, N,N-dimethyldodecylamine N-oxide (LDAO), as a representative case study. The methodologies and data interpretation presented herein are directly applicable to the study of N,N-Dimethyldecylamine N-oxide and other long-chain aliphatic amine oxides.

Introduction

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition kinetics, and composition of materials. For researchers, scientists, and drug development professionals, understanding the thermal stability of excipients like N,N-Dimethyldecylamine N-oxide is critical for formulation development, processing, and stability studies. Aliphatic amine oxides, a class of non-ionic surfactants, are known to undergo thermal decomposition at elevated temperatures.[1] This guide provides a detailed overview of the application of TGA in evaluating the thermal properties of these compounds, using N,N-dimethyldodecylamine N-oxide as a surrogate for N,N-Dimethyldecylamine N-oxide.

Experimental Protocols

A typical TGA experiment for analyzing the thermal stability of an aliphatic amine oxide involves the following steps:

1. Sample Preparation:

-

A small, representative sample of the material, typically 5-10 mg, is accurately weighed into a TGA crucible.

-

For viscous liquid samples, care should be taken to ensure the sample is evenly distributed at the bottom of the crucible.

-

The use of a fume hood is recommended during sample handling.

2. Instrument Setup and Calibration:

-

The TGA instrument, equipped with a sensitive microbalance and a furnace, is calibrated for temperature and mass according to the manufacturer's specifications.

-

The appropriate crucible type (e.g., alumina, platinum) is selected, ensuring it is inert to the sample and its decomposition products.

3. TGA Measurement Parameters:

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: A dynamic heating program is commonly used, where the sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Isothermal Analysis: In some cases, an isothermal analysis may be performed where the sample is held at a specific temperature for a period to study its stability over time.

4. Data Collection and Analysis:

-

The instrument continuously records the sample's mass as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events such as the onset of decomposition, peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

-

Kinetic parameters, such as activation energy and the pre-exponential factor, can be calculated from the TGA data using various mathematical models.

Data Presentation

The thermal decomposition of N,N-dimethyldodecylamine N-oxide has been reported to proceed through two primary, competing pathways: deoxygenation to form the corresponding tertiary amine and elimination to form an olefin.[2] The kinetic parameters for these reactions in the temperature range of 80-100°C are summarized below.

| Decomposition Pathway | Activation Energy (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (e.u.) |

| Amine Formation (Deoxygenation) | 20.6 | -30.8 |

| Olefin Formation (Elimination) | 36.3 | 12.4 |

Data sourced from the thermal decomposition study of dimethyllaurylamine oxide.[2]

Mandatory Visualization

Conclusion

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction from E. coli using Capric Dimethyl Amine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction